molecular formula C30H36O6 B1261319 Macaflavanone G

Macaflavanone G

Cat. No. B1261319
M. Wt: 492.6 g/mol
InChI Key: YDKQMGVESZZFGP-SETSBSEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macaflavanone G is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7 and 4', a prenyl group at position 6 and a (2S)-2-methyl-2-(4-methylpent-3-en-1-yl)tetrahydro-2H-pyran ring fused across positions 2' and 3'. Isolated from the leaves of Macaranga tanarius, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a trihydroxyflavanone and a member of 4'-hydroxyflavanones.

Scientific Research Applications

Macaflavanone G in Cytotoxic Activities

  • Cytotoxicity : Macaflavanone G, identified from the leaves of Macaranga tanarius, has been shown to exhibit significant cytotoxic activities when tested against two cell lines. This suggests potential applications in cancer research or therapeutic development [Shio Kawakami et al., 2008].

Other Research Applications

While the search focused on Macaflavanone G, it is noteworthy to mention findings from similar compounds within the same family, which could provide insights into the potential applications of Macaflavanone G:

  • Alzheimer's Disease : Macaflavanone C, a related compound, has shown binding affinity with γ-secretase activating protein (GSAP), suggesting potential therapeutic applications for Alzheimer's disease [Manoj-Kumar Gupta & Ramakrishna Vadde, 2019].
  • Antiviral Research : Macaflavanone E demonstrated the ability to inhibit the function of the SARS-CoV2 E protein, indicating potential use in antiviral drug development [Manoj-Kumar Gupta et al., 2020].

properties

Product Name

Macaflavanone G

Molecular Formula

C30H36O6

Molecular Weight

492.6 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-[(2R)-8-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-3,4-dihydrochromen-5-yl]-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H36O6/c1-17(2)7-6-13-30(5)14-12-20-19(10-11-22(31)29(20)36-30)25-16-24(33)27-26(35-25)15-23(32)21(28(27)34)9-8-18(3)4/h7-8,10-11,15,25,31-32,34H,6,9,12-14,16H2,1-5H3/t25-,30+/m0/s1

InChI Key

YDKQMGVESZZFGP-SETSBSEESA-N

Isomeric SMILES

CC(=CCC[C@@]1(CCC2=C(C=CC(=C2O1)O)[C@@H]3CC(=O)C4=C(O3)C=C(C(=C4O)CC=C(C)C)O)C)C

Canonical SMILES

CC(=CCCC1(CCC2=C(C=CC(=C2O1)O)C3CC(=O)C4=C(O3)C=C(C(=C4O)CC=C(C)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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